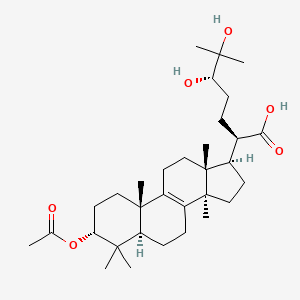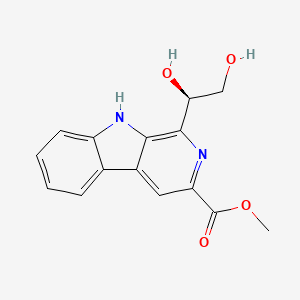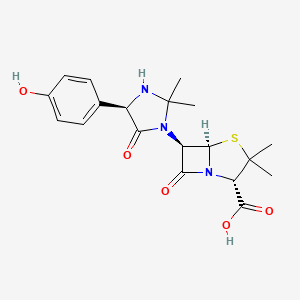
Oxetacillin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetacillin is a penicillin antibiotic with antibacterial activity. Oxetacillin binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity. This interrupts bacterial cell wall synthesis and results in the weakening of the bacterial cell wall and causes cell lysis.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Bioavailability
The pharmacokinetics and relative bioavailability of oxetacillin, particularly in combination with sulbactam, have been studied to understand how the body absorbs, distributes, metabolizes, and excretes these drugs. Research has shown that oxetacillin-sulbactam tablets have comparable pharmacokinetic parameters to imported equivalents, indicating bioequivalence. This suggests that domestic formulations of oxetacillin can effectively deliver the drug's active components, making it a viable option for treating bacterial infections (Zhang Lixin, 2003).
Antibiotic Resistance and Activity
The activity of oxetacillin and related beta-lactam antibiotics against various bacterial strains, including those resistant to other antibiotics, is a critical area of study. For instance, temocillin, a narrow-spectrum penicillin, has shown efficacy against Enterobacteriaceae with KPC-type carbapenemases but not against OXA-48-like enzymes. High-level temocillin resistance has been explored as a diagnostic marker for identifying OXA-48 carbapenemase producers, which is crucial for the effective treatment of infections caused by these resistant bacteria (Woodford et al., 2014).
Synthesis and Stability Enhancements
The synthesis and stability of oxetane analogs of drugs like thalidomide and lenalidomide have been researched, with findings suggesting that these analogs maintain similar physicochemical and in vitro properties to their parent drugs. The introduction of an oxetane ring could offer a strategy for enhancing the stability and potentially the safety profile of related compounds, including oxetacillin (Burkhard et al., 2013).
Mechanisms of Antibiotic Resistance
Understanding the mechanisms behind antibiotic resistance is essential for developing strategies to combat resistant bacterial strains. Studies on amdinocillin resistance in Escherichia coli have identified mutations conferring resistance, offering insights into how similar mechanisms may impact the efficacy of oxetacillin and other beta-lactam antibiotics. Such research is critical for informing the development of new drugs and treatment regimens capable of overcoming resistance (Thulin, Sundqvist, & Andersson, 2015).
Modulation of Antibiotic Resistance
Research has also focused on the potential for certain compounds to modulate antibiotic resistance, enhancing the efficacy of existing antibiotics like oxetacillin. For example, studies on the effects of oleanolic acid and ursolic acid have shown that they can synergistically enhance the activity of beta-lactam antibiotics against certain bacterial pathogens, suggesting a possible approach to mitigating resistance issues (Kurek et al., 2012).
Eigenschaften
CAS-Nummer |
53861-02-2 |
|---|---|
Produktname |
Oxetacillin |
Molekularformel |
C19H23N3O5S |
Molekulargewicht |
405.5 g/mol |
IUPAC-Name |
(2S,5R,6R)-6-[(4R)-4-(4-hydroxyphenyl)-2,2-dimethyl-5-oxoimidazolidin-1-yl]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H23N3O5S/c1-18(2)13(17(26)27)21-15(25)12(16(21)28-18)22-14(24)11(20-19(22,3)4)9-5-7-10(23)8-6-9/h5-8,11-13,16,20,23H,1-4H3,(H,26,27)/t11-,12-,13+,16-/m1/s1 |
InChI-Schlüssel |
MFSKHDSIPVDCDE-NFFDBFGFSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)N3C(=O)[C@H](NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Kanonische SMILES |
CC1(C(N2C(S1)C(C2=O)N3C(=O)C(NC3(C)C)C4=CC=C(C=C4)O)C(=O)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



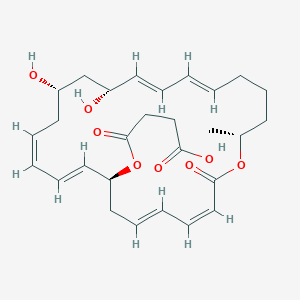
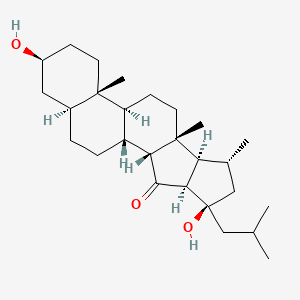
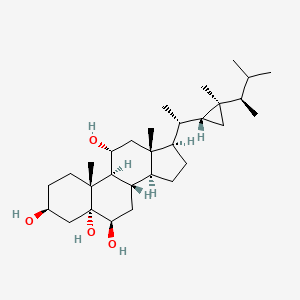
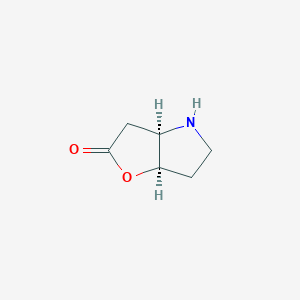
![[(2R,3R,4aS,5S,8aR)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate](/img/structure/B1245969.png)
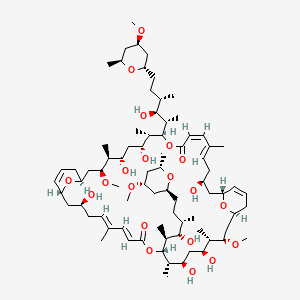
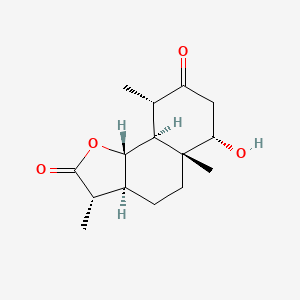
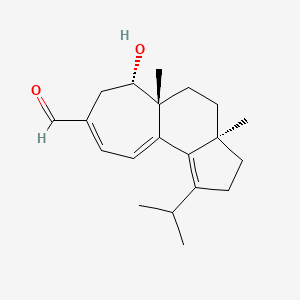
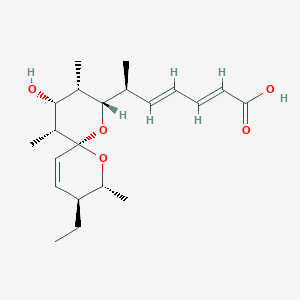
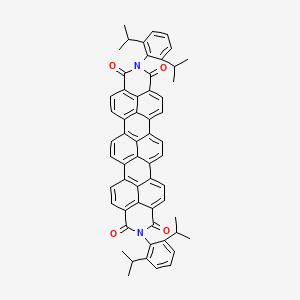
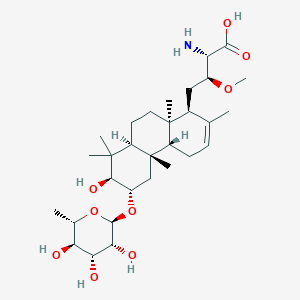
![N-benzyl-1-(2-chloro-2-phenyl-ethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1245983.png)
